molecular formula C25H26N2O6 B284880 3,6-DIETHYL 4-{[3-(BENZOYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE

3,6-DIETHYL 4-{[3-(BENZOYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE

Cat. No.: B284880
M. Wt: 450.5 g/mol
InChI Key: BCCYFBHREZXODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-DIETHYL 4-{[3-(BENZOYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound, and ester functional groups. The benzoyloxy group attached to the propyl chain further enhances its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIETHYL 4-{[3-(BENZOYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the esterification of 3,6-quinolinedicarboxylic acid with diethyl alcohol in the presence of a catalyst. The resulting diethyl ester is then reacted with 3-(benzoyloxy)propylamine under controlled conditions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

3,6-DIETHYL 4-{[3-(BENZOYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce diols or other reduced derivatives.

Scientific Research Applications

3,6-DIETHYL 4-{[3-(BENZOYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-DIETHYL 4-{[3-(BENZOYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting replication and transcription processes. The ester groups may undergo hydrolysis, releasing active metabolites that further interact with cellular pathways. These interactions can modulate various biological activities, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-({3-[(4-chlorobenzoyl)oxy]propyl}amino)-3,6-quinolinedicarboxylate
  • Diethyl 4-({3-[(4-methoxybenzoyl)oxy]propyl}amino)-3,6-quinolinedicarboxylate

Uniqueness

3,6-DIETHYL 4-{[3-(BENZOYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE stands out due to its specific benzoyloxy group, which imparts unique chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the propyl chain or quinoline core.

Properties

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

diethyl 4-(3-benzoyloxypropylamino)quinoline-3,6-dicarboxylate

InChI

InChI=1S/C25H26N2O6/c1-3-31-24(29)18-11-12-21-19(15-18)22(20(16-27-21)25(30)32-4-2)26-13-8-14-33-23(28)17-9-6-5-7-10-17/h5-7,9-12,15-16H,3-4,8,13-14H2,1-2H3,(H,26,27)

InChI Key

BCCYFBHREZXODC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCOC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCOC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.